molecular formula C13H18N2O2 B13167743 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one

Cat. No.: B13167743
M. Wt: 234.29 g/mol
InChI Key: FEHMNJRAFLDFPG-UHFFFAOYSA-N
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Description

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one is an organic compound with a molecular formula of C13H18N2O2 This compound features a morpholine ring, an amino group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one typically involves the reaction of morpholine with a suitable precursor, such as 2-phenylpropan-1-one, under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key parameters such as reaction kinetics, catalyst selection, and purification techniques are carefully controlled to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its mechanism of action .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-amino-1-morpholin-4-yl-2-phenylpropan-1-one

InChI

InChI=1S/C13H18N2O2/c14-10-12(11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2

InChI Key

FEHMNJRAFLDFPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(CN)C2=CC=CC=C2

Origin of Product

United States

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